4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
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Overview
Description
4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core . The nitro group is introduced via electrophilic nitration, which is a widely used method for nitrating benzazoles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products . One-pot synthesis techniques and sequential multistep synthesis are commonly used to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzothiazole ring can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and piperazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings .
Scientific Research Applications
4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The nitro group and benzothiazole ring play crucial roles in its bioactivity. For instance, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . The piperazine moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 6-Substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives
- Aminothiazole-linked metal chelates
Uniqueness
4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is unique due to its combination of a benzothiazole ring, a piperazine moiety, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c20-12-13-1-3-14(4-2-13)18(25)22-7-9-23(10-8-22)19-21-16-6-5-15(24(26)27)11-17(16)28-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRPNJYWGCCWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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